molecular formula C9H15ClN2O B2475926 1-(Hydroxymethyl)-6-azaspiro[2.5]octane-1-carbonitrile hydrochloride CAS No. 2230802-71-6

1-(Hydroxymethyl)-6-azaspiro[2.5]octane-1-carbonitrile hydrochloride

Cat. No.: B2475926
CAS No.: 2230802-71-6
M. Wt: 202.68
InChI Key: FMCPUYBOQBKVTB-UHFFFAOYSA-N
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Description

1-(Hydroxymethyl)-6-azaspiro[25]octane-1-carbonitrile hydrochloride is a spirocyclic compound characterized by its unique structural motif, which includes a spiro-connected bicyclic system

Preparation Methods

The synthesis of 1-(Hydroxymethyl)-6-azaspiro[2.5]octane-1-carbonitrile hydrochloride typically involves multi-step synthetic routes. One common method includes the reaction of a suitable azaspirocyclic precursor with hydroxymethylating agents under controlled conditions. Industrial production methods often employ optimized reaction conditions to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions can be found in specialized organic chemistry literature .

Chemical Reactions Analysis

1-(Hydroxymethyl)-6-azaspiro[2.5]octane-1-carbonitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced spirocyclic compounds.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxymethyl group, often using reagents like alkyl halides or sulfonates, leading to the formation of substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(Hydroxymethyl)-6-azaspiro[2.5]octane-1-carbonitrile hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Hydroxymethyl)-6-azaspiro[2.5]octane-1-carbonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. Detailed studies on the molecular pathways involved are ongoing and can provide insights into its therapeutic potential .

Comparison with Similar Compounds

1-(Hydroxymethyl)-6-azaspiro[2.5]octane-1-carbonitrile hydrochloride can be compared with other spirocyclic compounds, such as spiro[2.5]octane derivatives and spirocyclic oxindoles. These compounds share similar structural features but differ in their specific functional groups and applications. The uniqueness of this compound lies in its hydroxymethyl and carbonitrile functionalities, which confer distinct chemical reactivity and biological activity .

Similar Compounds

  • Spiro[2.5]octane-1-carbonitrile
  • Spirocyclic oxindoles
  • Spiro[5.5]undecan-1-one
  • Spiro[4.4]nonane derivatives

These compounds are structurally related but exhibit different properties and applications, highlighting the versatility and uniqueness of this compound .

Properties

IUPAC Name

2-(hydroxymethyl)-6-azaspiro[2.5]octane-2-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O.ClH/c10-6-9(7-12)5-8(9)1-3-11-4-2-8;/h11-12H,1-5,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMCPUYBOQBKVTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC2(CO)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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